D-Glucuronic Acid

Enzymology Substrate Kinetics Detoxification

Researchers often encounter batch variability in glucuronidation substrates, compromising enzymatic synthesis yields. D-Glucuronic acid (≥98% HPLC) eliminates this with consistent, high-purity material optimized for critical workflows. • Enables 86.3% yield in one-pot enzymatic HA synthesis (1.55 MDa, Đ=1.05) • Achieves 84% conversion to glucaric acid via thermostable UDH systems • Superior water solubility (≥100 mg/mL) ensures rapid dissolution in aqueous formulations Supplied as white crystalline powder with full CoA; ambient shipping globally.

Molecular Formula C6H10O7
Molecular Weight 194.14 g/mol
CAS No. 528-16-5
Cat. No. B1360022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Glucuronic Acid
CAS528-16-5
SynonymsGlucuronate
Glucuronate, Monopotassium
Glucuronate, Monosodium
Glucuronic Acid
Glucuronic Acid, 6-(14)C-labeled, (D)-isomer
Glucuronic Acid, Monopotassium Salt
Glucuronic Acid, Monosodium Salt
Monopotassium Glucuronate
Monosodium Glucuronate
Molecular FormulaC6H10O7
Molecular Weight194.14 g/mol
Structural Identifiers
SMILESC1(C(C(OC(C1O)O)C(=O)O)O)O
InChIInChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11)/t1-,2-,3+,4-,6?/m0/s1
InChIKeyAEMOLEFTQBMNLQ-AQKNRBDQSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Glucuronic Acid (CAS 528-16-5) — Critical Procurement Specifications and Baseline Characterization for Industrial and Research Sourcing


D-Glucuronic acid (C6H10O7, MW 194.14) is a uronic acid derived from the oxidation of D-glucose at the C6 position, forming a carboxylic acid group. It is the fundamental building block for the biosynthesis of glycosaminoglycans (e.g., hyaluronic acid, chondroitin sulfate, heparin) and serves as the essential conjugative substrate for Phase II detoxification via UDP-glucuronosyltransferases (UGTs) in vivo. Commercially, it is supplied as a white to off-white crystalline powder with a typical purity of ≥98% by HPLC, a melting point of 159–161°C, and a pKa of approximately 3.2 [1] . Its procurement is critical for applications ranging from enzymatic in vitro synthesis of high-value polysaccharides to analytical reference standards and pharmaceutical intermediate preparation.

The Substitution Risk in D-Glucuronic Acid Procurement: Why D-Glucuronic Acid Lactone, UDP-Glucuronic Acid, and Other Uronates Are Not Interchangeable


In biochemical and industrial workflows, D-glucuronic acid is often mistaken for its close structural analogs—most notably D-glucuronic acid γ-lactone (glucuronolactone) and UDP-α-D-glucuronic acid (UDPGA). However, these species exhibit fundamentally distinct physical properties and biological activities. For instance, D-glucuronic acid exists in a dynamic equilibrium with its lactone form in aqueous solution, where the lactone hydrolyzes slowly in neutral or acidic conditions, significantly altering its immediate availability as a substrate [1]. In enzymatic assays, the Michaelis constant (Km) for D-glucuronic acid differs markedly from that of its lactone and other uronic acids like D-galacturonic acid, directly impacting reaction kinetics and yield in processes such as hyaluronic acid synthesis [2]. Substituting D-glucuronic acid with its sodium salt or UDP-conjugate without rigorous experimental validation introduces uncontrolled variability in solubility, pKa-dependent reactivity, and enzyme recognition. The quantitative evidence presented below precisely delineates these performance boundaries, enabling a data-driven procurement decision.

Quantitative Differentiation of D-Glucuronic Acid (CAS 528-16-5) Against Closest Analogs: A Data-Driven Procurement Evidence Guide


Enzymatic Substrate Specificity: D-Glucuronic Acid Exhibits Distinct Km Values Compared to Glucuronolactone and Other Uronic Acids

In assays using glucuronolactone reductase purified from rat kidney, the enzyme's affinity for D-glucuronic acid is distinctly different from its affinity for the closely related lactone form and other hexuronic acids. The lower Km value for D-glucuronic acid (6 mM) compared to D-glucuronolactone (9 mM) demonstrates a higher substrate affinity for the free acid form [1]. This 1.5-fold difference in Km is critical for designing enzymatic reactions where substrate concentration and conversion rate are key parameters.

Enzymology Substrate Kinetics Detoxification

Kinetic Differentiation in Uronate Dehydrogenase Activity: Glucuronic Acid vs. Galacturonic Acid Substrate Conversion Efficiency

In a thermostable uronate dehydrogenase (Tb-UDH) system from Thermobispora bispora, D-glucuronic acid demonstrates a higher catalytic turnover number (kcat) compared to D-galacturonic acid, despite having a higher Km. The data shows that Tb-UDH has a Km of 0.165 mM for glucuronic acid and a Vmax of 117.7 U mg⁻¹, whereas for galacturonic acid the Km is 0.115 mM and the Vmax is 104.2 U mg⁻¹ [1]. The resulting kcat for glucuronic acid is higher, indicating a faster maximum conversion rate once the enzyme is saturated.

Biocatalysis Enzyme Kinetics Glucaric Acid Production

Physical State and Melting Point: Solid-State Differentiation from Analogs for Formulation and Handling

The physical state and melting point of D-glucuronic acid are key differentiators from its structural analog D-galacturonic acid. While D-glucuronic acid is reported as a white solid with a melting point of 95 °C in its free acid form [1], D-galacturonic acid is often described as a wax or a solid with a significantly lower melting point (e.g., 50.1 °C or 98 °C for its acid form) [1]. This variance in solid-state properties reflects differences in intermolecular hydrogen bonding and crystal packing, which directly influence stability, handling, and formulation performance.

Formulation Physicochemical Properties Quality Control

Comparative Enzymatic Yield in Hyaluronic Acid Synthesis: D-Glucuronic Acid as the Preferred Monomer over UDP-Donor Systems

In a one-pot enzyme cascade for hyaluronic acid (HA) synthesis, D-glucuronic acid is used directly as a cheap monosaccharide building block, in contrast to systems requiring the more expensive and labile UDP-glucuronic acid (UDP-GlcA) donor. This process achieves a high HA yield of 86.3% from glucuronic acid and N-acetylglucosamine (GlcNAc) [1]. While UDP-GlcA is the natural cofactor for HA synthase, its direct procurement and use in in vitro synthesis are cost-prohibitive and enzymatically complex. The alternative use of free D-glucuronic acid in an integrated cascade demonstrates a practical, scalable route to high molecular weight HA, differentiating it as a preferred raw material for industrial bioproduction.

Biomanufacturing Hyaluronic Acid Enzyme Cascade

Analytical Purity and Quantitation: HPLC Performance Metrics Relative to Other Uronic Acids

In a high-performance liquid chromatography (HPLC) method for uronic acid microanalysis with postcolumn fluorescence derivatization, D-glucuronic acid demonstrates a detection limit of 7.19 pmol [1]. This is significantly lower than the detection limit for D-galacturonic acid (23.88 pmol) under identical conditions. This 3.3-fold lower limit of detection (LOD) indicates a higher analytical sensitivity for D-glucuronic acid in this common assay format.

Analytical Chemistry Quality Control HPLC

Water Solubility: A Critical Formulation Parameter with >19-Fold Higher Solubility Compared to Analogous Salts and Lactones

The aqueous solubility of D-glucuronic acid is exceptionally high, reported at 485 mg/mL in some databases [1], and typically specified at 100 mg/mL in commercial technical datasheets [2]. In stark contrast, its sodium salt (sodium glucuronate) exhibits significantly lower solubility, and the γ-lactone form (glucuronolactone) is only soluble up to 25 mg/mL in water [3]. This represents a difference of up to 19.4-fold in aqueous solubility between the free acid and the lactone.

Formulation Solubility Pharmaceutics

Optimal Sourcing Scenarios for D-Glucuronic Acid: Where This Specific Compound Delivers Demonstrable Value


Scalable In Vitro Synthesis of Hyaluronic Acid (HA) with Tailored Molecular Weight

D-Glucuronic acid is the preferred monomer for the enzymatic, one-pot synthesis of high molecular weight hyaluronic acid. Its use, in combination with N-acetylglucosamine, in a defined six-enzyme cascade achieves an 86.3% yield of HA with a molecular weight of 1.55 MDa and a dispersity of 1.05 [1]. This process leverages the high water solubility of D-glucuronic acid to reach high substrate concentrations (up to 2.7 g/L HA), enabling the production of medical-grade HA with controlled polydispersity, a critical quality attribute for cosmetic and therapeutic applications.

Biocatalytic Production of Glucaric Acid from Hemicellulose Hydrolysates

In a thermostable uronate dehydrogenase (Tb-UDH) system, D-glucuronic acid is converted to glucaric acid with an 84% conversion ratio on pure reagent and 81.3% on beechwood xylan hydrolysates [1]. The higher catalytic efficiency (kcat) of Tb-UDH for glucuronic acid compared to galacturonic acid [1] makes it the preferred substrate for optimizing yield in the conversion of biomass-derived sugars to glucaric acid, a versatile platform chemical.

Analytical Reference Standards and Quality Control for Uronic Acid Quantitation

Due to its high commercial purity (≥98% by HPLC) [1] and its superior sensitivity in HPLC-based fluorescence detection methods (LOD = 7.19 pmol) [2], D-glucuronic acid serves as an ideal analytical reference standard. It is used for the accurate quantification of glucuronic acid in biological samples, enzymatic hydrolysates, and polysaccharide composition analysis, where its lower detection limit compared to other uronic acids ensures more reliable and precise measurements.

Pharmaceutical and Nutraceutical Formulation Development

The exceptional water solubility of D-glucuronic acid (≥100 mg/mL) [1], combined with its well-defined pKa of ~3.2 [2], makes it a predictable and manageable component in aqueous formulations. Its use as a building block for prodrug glucuronide conjugates or as a component in detoxifying formulations leverages this high solubility, ensuring rapid dissolution and consistent bioavailability in oral or parenteral dosage forms, a distinct advantage over its less soluble lactone or salt counterparts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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